molecular formula C10H19N3O6 B2951585 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid CAS No. 1216539-51-3

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid

Cat. No.: B2951585
CAS No.: 1216539-51-3
M. Wt: 277.277
InChI Key: BCYQFNLPIAFWPA-UHFFFAOYSA-N
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Description

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid: is a compound that combines an amide group with a morpholine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a morpholine ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 2-chloro-N-(2-morpholin-4-yl)ethylacetamide with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the acetamide moiety.

    Substitution: Various substituted amides depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of morpholine-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

    4-(2-Aminoethyl)morpholine: This compound shares the morpholine ring and amino group but lacks the acetamide moiety.

    N-(2-Morpholin-4-yl)ethylacetamide: Similar structure but without the amino group.

Uniqueness: 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both an amino group and a morpholine ring, which provides a combination of reactivity and structural features not found in the similar compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.C2H2O4/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;3-1(4)2(5)6/h1-7,9H2,(H,10,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQFNLPIAFWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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